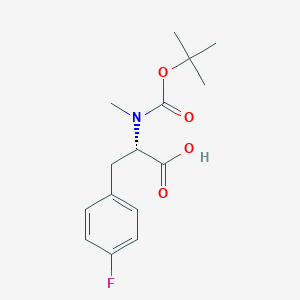

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, a fluorine atom at the para position of the phenyl ring, and a methyl group attached to the nitrogen atom. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of 4-fluoro-L-phenylalanine is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.

Methylation of the Nitrogen Atom: The protected amino group is then methylated using a suitable methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine undergoes various chemical reactions, including:

Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine involves the following steps:

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine can be compared with other similar compounds such as:

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and applications.

N-(tert-Butoxycarbonyl)-4-chloro-N-methyl-L-phenylalanine: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and biological activity.

This compound is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties .

Biological Activity

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine (Boc-Phe(4-F)-NHMe) is a fluorinated derivative of phenylalanine, notable for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevance in various research contexts.

- Molecular Formula : C₁₄H₁₈FNO₄

- Molecular Weight : 283.30 g/mol

- CAS Number : 41153-30-4

- Appearance : White powder

- Melting Point : 83-86 °C

1. Transport Mechanisms

This compound is recognized for its role as a substrate for the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for transporting essential amino acids across the blood-brain barrier (BBB) and into cancer cells, making it a target for drug delivery systems aimed at enhancing therapeutic efficacy in brain tumors .

2. Inhibition Studies

Research indicates that compounds similar to Boc-Phe(4-F)-NHMe exhibit inhibitory effects on specific proteases, such as the Staphylococcus aureus endoproteinase GluC. These inhibitors can prevent proteolysis of vital proteins like human IgG, suggesting potential applications in developing antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amino group followed by fluorination at the para position of the phenyl ring. The tert-butyloxycarbonyl (Boc) group serves as a protective group that can be removed under mild conditions, allowing for further functionalization or incorporation into peptide sequences .

Table: Summary of Biological Activities

Case Studies

- LAT1 Targeting in Cancer Therapy : A study evaluated the effectiveness of Boc-Phe(4-F)-NHMe as a prodrug linked to chemotherapeutic agents. The results indicated enhanced uptake and reduced tumor growth in animal models, highlighting its potential in targeted cancer therapies .

- Antibacterial Applications : Research focused on synthesizing peptidyl derivatives from Boc-Phe(4-F)-NHMe showed significant inhibition of bacterial growth, with implications for developing new antibiotics against resistant strains .

Properties

CAS No. |

249736-15-0 |

|---|---|

Molecular Formula |

C15H20FNO4 |

Molecular Weight |

297.32 g/mol |

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |

InChI Key |

GDUBFXWWALXNPA-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.